
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide, also known as CMMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a member of the family of propargyl amides, which are known for their ability to inhibit the growth of cancer cells. In
Scientific Research Applications
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has been shown to have a range of potential medical applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is able to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and division. Specifically, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is thought to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression. By inhibiting the activity of these enzymes, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide has also been shown to have neuroprotective properties, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide as a research tool is its specificity. Unlike many other cancer treatments, which can have broad effects on the body, (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide targets specific enzymes involved in cancer cell growth. This makes it a potentially safer and more effective treatment. However, one limitation of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are many potential future directions for research on (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide. One area of focus is the development of more effective formulations of the compound, which could improve its solubility and bioavailability. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide treatment. Finally, there is a need for further studies to better understand the mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide and to identify potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves the reaction of 4-methoxyphenylacetylene with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and cyanogen bromide to produce (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide. This synthesis method has been optimized to produce high yields of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide with minimal impurities.
properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-4-6-13(18-2)7-5-11/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEDALOAZHOAOB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438200.png)

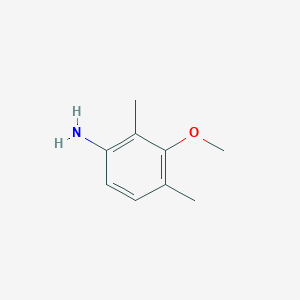
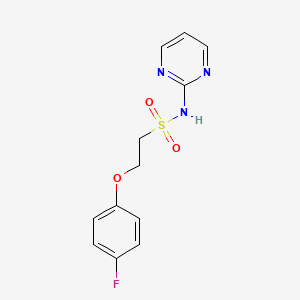
![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)
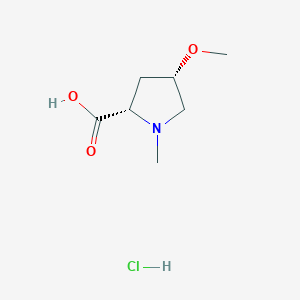
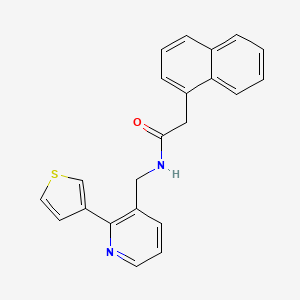
![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)

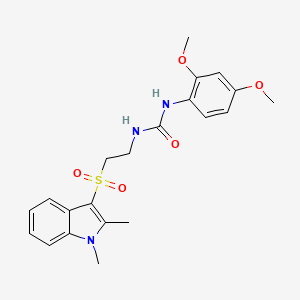

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)